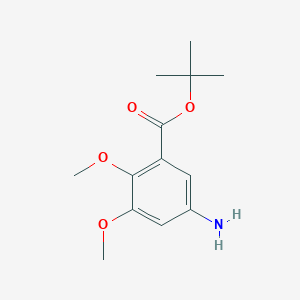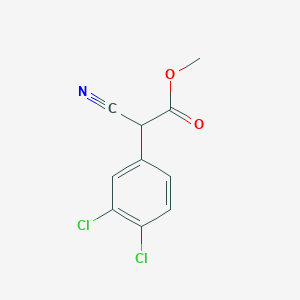
Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate” is a chemical compound with the molecular formula C10H7Cl2NO2 and a molecular weight of 244.07 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate” consists of 10 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate” is a powder that is stored at 4 degrees Celsius . The boiling point is not specified .Applications De Recherche Scientifique
1. Copolymerization Studies
- Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate has been utilized in copolymerization studies. Electrophilic trisubstituted ethylenes like methyl 2-cyano-3-phenyl-2-propenoates, including 3,4-dichlorophenyl variants, have been synthesized and copolymerized with styrene. These copolymers, analyzed via nitrogen analysis and NMR techniques, demonstrate high glass transition temperatures (> 190°C), indicating a decrease in chain mobility due to their high dipolar character (Kim et al., 1999).
2. Synthesis of Pharmaceutical Intermediates
- The compound has been used in the synthesis of various pharmaceutical intermediates. For example, methyl 2-cyano-2-(3-thienyl)acetate, closely related to the 3,4-dichlorophenyl variant, can be prepared and hydrolyzed to form 3-thienylmalonic acid, a significant pharmaceutical intermediate (Raynolds, 1984).
3. Organic Synthesis and Chemical Reactions
- The use of methyl 2-cyano-2-(3,4-dichlorophenyl)acetate extends to various organic synthesis and chemical reaction studies. It has been a component in the preparation of compounds like cyclopropenone oximes and their subsequent reactions with isocyanates, showing versatility in organic synthesis (Yoshida et al., 1988).
Propriétés
IUPAC Name |
methyl 2-cyano-2-(3,4-dichlorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)7(5-13)6-2-3-8(11)9(12)4-6/h2-4,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURZHUOKWKYITK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

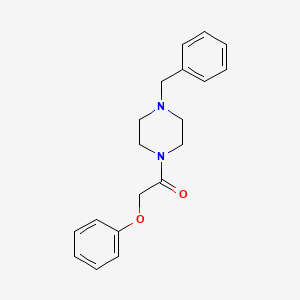
![2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2355761.png)
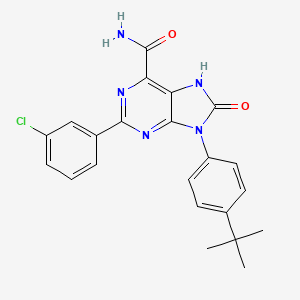
![Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate](/img/structure/B2355767.png)
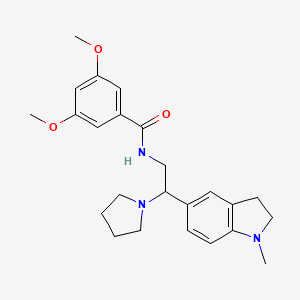
![[2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2355769.png)
![1-(4-chlorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2355771.png)
![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355772.png)
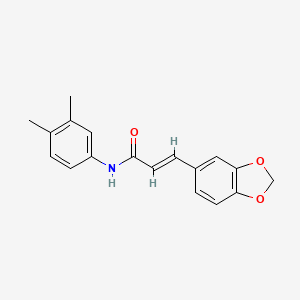

![8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2355779.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2355782.png)
